REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6](=[O:13])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:2].S(Cl)([Cl:18])(=O)=O.O>C(Cl)Cl>[CH2:11]([O:10][C:8](=[O:9])[CH:7]([Cl:18])[C:6](=[O:13])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:14])[CH3:12]
|
Name
|
|
Quantity
|
1122 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(CC(=O)OCC)=O)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-9 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion, add
|
Type
|
TEMPERATURE
|
Details
|
cooled solution for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution in an ice bath
|
Type
|
STIRRING
|
Details
|
Stir for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with additional CH2Cl2
|
Type
|
WASH
|
Details
|
Combine the organic phases and wash with saturated NaHCO3 (3 L)
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(CC(=O)OCC)=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1370 g | |
YIELD: PERCENTYIELD | 105% | |
YIELD: CALCULATEDPERCENTYIELD | 215.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |